2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one
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Overview
Description
The compound “2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . The “2,2,2-Trifluoroacetyl” group is a type of acyl group that contains a trifluoroacetyl moiety. This group is often used in organic synthesis due to the unique properties of fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the “2,2,2-Trifluoroacetyl” group into the isoquinoline structure. Trifluoroacetyl chloride is a common reagent used for the introduction of the trifluoroacetyl group in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline ring system, along with the “2,2,2-Trifluoroacetyl” group attached at the 2-position of the isoquinoline .Chemical Reactions Analysis
The trifluoroacetyl group is known to react with a variety of nucleophiles, including amines, alcohols, and alkalis . The isoquinoline portion of the molecule could also undergo various reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoroacetyl group and the isoquinoline ring. For example, the trifluoroacetyl group is highly electronegative, which could affect the compound’s reactivity .Scientific Research Applications
- Storage : Store in a cool place, tightly closed, away from strong oxidizing agents, acids, bases, and reducing agents .
Gabriel Synthesis Alternative for Primary Amines
Improved N-Alkylation under Phase-Transfer Conditions
Mechanism of Action
Safety and Hazards
Future Directions
The study and application of fluorinated organic compounds, including those containing a trifluoroacetyl group, is a growing field in chemistry due to the unique properties of fluorine atoms . Future research could explore the potential uses of this compound in various areas such as medicinal chemistry or materials science.
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNOHZGYPQOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one |
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